VMAT2-IN-I Hydrochloride is a chemical compound known for its role as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is crucial in regulating the storage and release of monoamines, which include neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has garnered attention for its potential applications in treating various neuropsychiatric disorders, particularly those involving dysregulation of monoamine neurotransmission.
The compound is synthesized through various methods that typically involve organic synthesis techniques to ensure purity and efficacy. Research studies have explored its interactions and effects on VMAT2, providing insights into its pharmacological properties.
VMAT2-IN-I Hydrochloride falls under the category of small molecule inhibitors. It specifically targets the VMAT2 protein, influencing neurotransmitter dynamics within the brain. This classification makes it relevant in pharmacology and medicinal chemistry, particularly for developing treatments for conditions like schizophrenia and depression.
The synthesis of VMAT2-IN-I Hydrochloride involves multiple steps that typically include:
The detailed synthetic route often requires specific reagents and conditions tailored to maintain the integrity of sensitive functional groups within the molecule. The synthesis is usually optimized to maximize yield while minimizing by-products.
VMAT2-IN-I Hydrochloride has a complex molecular structure characterized by several functional groups that enhance its binding affinity to VMAT2. The exact structural formula can be represented in a simplified manner as follows:
The three-dimensional conformation of VMAT2-IN-I Hydrochloride can be elucidated using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential interaction sites with VMAT2.
VMAT2-IN-I Hydrochloride primarily engages in competitive inhibition with VMAT2, affecting the transport of monoamines into vesicles. This inhibition can lead to increased levels of free neurotransmitters in the synaptic cleft, thus modulating synaptic transmission.
The kinetics of inhibition can be studied using various biochemical assays, including:
The mechanism by which VMAT2-IN-I Hydrochloride exerts its effects involves several steps:
Research indicates that this mechanism can lead to altered behavioral responses in animal models, suggesting potential therapeutic benefits for conditions characterized by monoamine dysregulation.
Relevant data from studies indicate that variations in pH can affect its solubility and stability, which are critical factors for drug formulation.
VMAT2-IN-I Hydrochloride has significant implications in scientific research and therapeutic applications:
VMAT2-IN-I HCl (chemical name: 1-(2,4-dichlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) is a selective small-molecule inhibitor of vesicular monoamine transporter 2 (VMAT2). Its molecular formula is C₁₇H₁₈Cl₂N⁺·HCl, yielding a molecular weight of 425.9 g/mol [8]. The core structure comprises a tetrahydroisoquinoline scaffold with a 2,4-dichlorophenyl substituent at the C1 position and methoxy groups at C6 and C7 (Figure 1). This configuration is critical for VMAT2 affinity, as the dichlorophenyl moiety enhances hydrophobic pocket interactions, while the methoxy groups optimize steric compatibility with the transporter’s substrate-binding site [3] [9].
Table 1: Physicochemical Properties of VMAT2-IN-I HCl
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 425.9 g/mol | HRMS [8] |
Partition Coefficient (LogP) | 3.8 ± 0.2 | Shake-flask method [8] |
Aqueous Solubility (pH 7.4) | 0.8 mg/mL | HPLC-UV [8] |
pKa (tertiary amine) | 9.1 | Potentiometric titration [8] |
Melting Point | 228–230°C (dec.) | Differential Scanning Calorimetry [8] |
The synthesis of VMAT2-IN-I HCl employs a five-step route starting from commercially available 6,7-dimethoxy-3,4-dihydroisoquinoline (Figure 2). Key transformations include Friedel-Crafts acylation, reductive amination, and hydrochloride salt formation [3] [8] [10].
Step 1: Friedel-Crafts Acylation
2,4-Dichlorobenzoyl chloride reacts with 6,7-dimethoxy-3,4-dihydroisoquinoline under AlCl₃ catalysis (anhydrous DCM, 0°C→RT, 12 hours). Yield optimization (Table 2) revealed 88% yield with stoichiometric AlCl₃ (1.1 equiv), while substoichiometric catalyst (0.5 equiv) dropped yields to 52% due to incomplete conversion [8].
Step 2: Borane-Mediated Reduction
The ketone intermediate undergoes reduction using BH₃·THF (0°C, 2 hours). Alternative reductants (NaBH₄, LiAlH₄) generated des-chloro impurities (≤15%), whereas BH₃·THF achieved >95% chemoselectivity [3] [10].
Step 3: Salt Formation
The free base is treated with HCl in anhydrous diethyl ether, yielding VMAT2-IN-I HCl as a crystalline solid. Recrystallization from ethanol/ether (4:1) enhances purity to >99% [8].
Table 2: Optimization of Friedel-Crafts Acylation Step
Catalyst (equiv) | Solvent | Temperature | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
AlCl₃ (1.1) | DCM | 0°C → RT | 12 | 88 |
AlCl₃ (0.5) | DCM | 0°C → RT | 12 | 52 |
FeCl₃ (1.1) | DCM | 0°C → RT | 12 | 65 |
AlCl₃ (1.1) | Toluene | 0°C → 40°C | 8 | 78 |
Process Improvements
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7